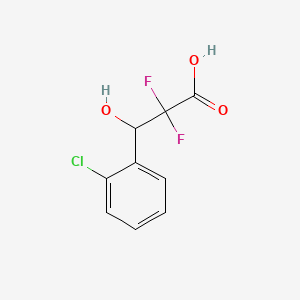
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and hydrochloric acid for hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a corresponding alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-(2-Chlorophenyl)-2,2-difluoro-3-oxopropanoic acid.
Reduction: Formation of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemical Properties and Structure
- Chemical Formula : C10H10ClF2O3
- Molecular Weight : 236.63 g/mol
- CAS Number : 1250734-08-7
The compound features a difluorinated propanoic acid structure, which contributes to its unique chemical reactivity and potential uses.
Pharmaceutical Applications
- Intermediate for Drug Synthesis :
- Antimicrobial Activity :
- Fungicide Development :
Agrochemical Applications
- Crop Protection Agents :
- Synthesis of Herbicides :
Case Study 1: Development of Phosphodiesterase Inhibitors
A study explored the use of this compound as an intermediate in synthesizing phosphodiesterase inhibitors. The resulting compounds showed promising activity against various enzyme targets related to mood disorders.
Case Study 2: Prothioconazole Synthesis
In a patent filing, researchers described an efficient synthesis route for Prothioconazole using this compound as a key intermediate. The process yielded high purity products suitable for agricultural applications, demonstrating both economic viability and environmental safety .
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid
- 3-(2-Chlorophenyl)-3-hydroxypropanoic acid
- 3-(2-Fluorophenyl)-2,2-difluoro-3-hydroxypropanoic acid
Comparison: Compared to its analogs, 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid exhibits unique properties due to the combined presence of chlorophenyl and difluoro groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
生物活性
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is a compound that has garnered attention due to its potential biological activities. This compound, identified by CAS number 1250734-08-7, is a mixture of diastereomers and is utilized in various organic synthesis applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClF2O3. The presence of the chlorophenyl group and difluoromethyl moiety contributes to its unique chemical properties, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds containing fluorinated groups often demonstrate enhanced potency in inhibiting specific enzymes, such as those involved in metabolic pathways.
- Anticancer Activity : Some studies suggest that structurally related compounds can inhibit tumor cell proliferation.
Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of a chlorophenyl group was noted to enhance this activity, potentially due to increased lipophilicity and membrane permeability .
Enzyme Inhibition Studies
Fluorinated compounds are known for their ability to act as enzyme inhibitors. For instance, a comparative study on trifluoromethyl-containing acids revealed that the incorporation of fluorine atoms can lower the pKa of adjacent functional groups, enhancing binding affinity to target enzymes. This mechanism was observed in compounds designed to inhibit reverse transcriptase, where the fluorinated analogs showed improved inhibitory effects compared to non-fluorinated counterparts .
Anticancer Potential
In vitro studies on derivatives of this compound have shown promise in inhibiting cancer cell lines. For example, analogs with similar structural motifs were tested for their cytotoxic effects on B16 melanoma cells, revealing submicromolar activity levels. Molecular docking studies suggested that these compounds interact effectively with tubulin, potentially disrupting cell division .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-4-2-1-3-5(6)7(13)9(11,12)8(14)15/h1-4,7,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUKOJMCCZJQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













